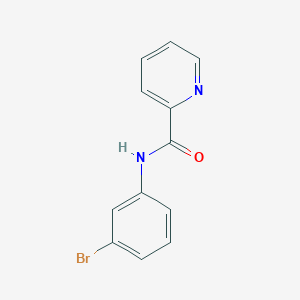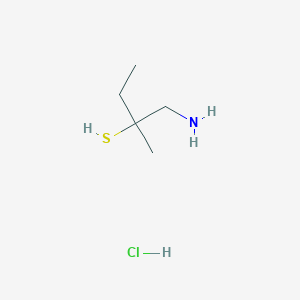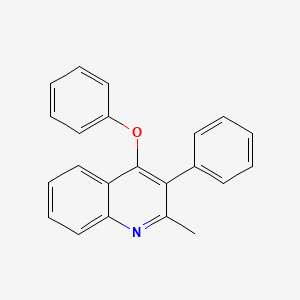
2-Methyl-4-phenoxy-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-3-phenylquinoline can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as sulfuric acid or zinc chloride. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are increasingly being used to minimize environmental impact and improve efficiency . These methods may involve the use of microwave or ultrasound irradiation to accelerate reaction rates and enhance yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-phenoxy-3-phenylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenoxy-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Methyl-4-phenoxy-3-phenylquinoline can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Lacks the phenoxy and phenyl substituents, resulting in different chemical and biological properties.
4-Phenoxyquinoline:
3-Phenylquinoline: Lacks the methyl and phenoxy substituents, leading to variations in its pharmacological activity.
The unique combination of substituents in this compound contributes to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
5350-65-2 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methyl-4-phenoxy-3-phenylquinoline |
InChI |
InChI=1S/C22H17NO/c1-16-21(17-10-4-2-5-11-17)22(24-18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
InChI Key |
KWLUBKHLCNCFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



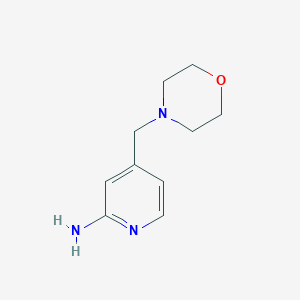
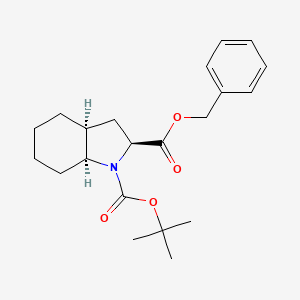
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
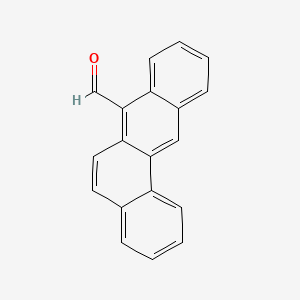
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
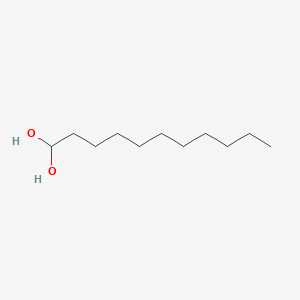
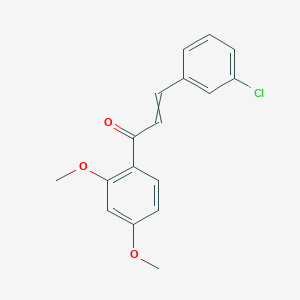
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
